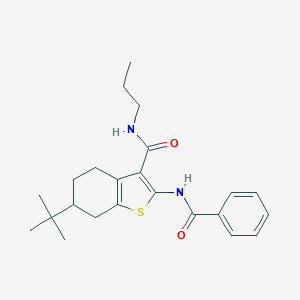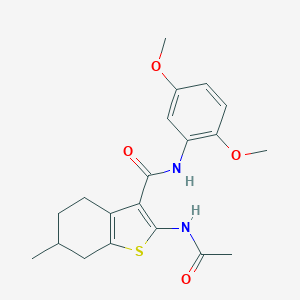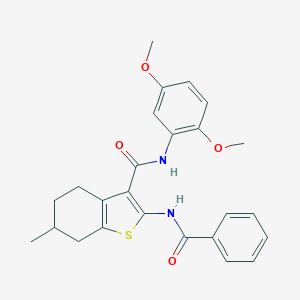
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BPTC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its binding to GPCRs, which leads to the activation or inhibition of downstream signaling pathways. The exact mechanism of action may vary depending on the specific GPCR being targeted.
Biochemical and Physiological Effects:
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of hormone secretion, and the modulation of immune function. These effects are thought to be mediated through the activation or inhibition of specific GPCRs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in lab experiments is its high selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is that the effects of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may vary depending on the specific GPCR being targeted, and more research is needed to fully understand its effects.
Orientations Futures
There are several future directions for research involving 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One area of interest is the development of more selective ligands for specific GPCRs, which could lead to the development of more targeted therapies for various diseases. Additionally, more research is needed to fully understand the mechanisms of action of 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its effects on various physiological processes.
Méthodes De Synthèse
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be synthesized through a multi-step process involving the condensation of various reagents. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acrylate, followed by reduction with sodium borohydride and subsequent reaction with propylamine and thiophene-2-carboxylic acid. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying the structure and function of these receptors. GPCRs are a large family of membrane proteins that play important roles in various physiological processes, including sensory perception, hormone regulation, and neurotransmission. 2-(benzoylamino)-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their function.
Propriétés
Formule moléculaire |
C23H30N2O2S |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
2-benzamido-6-tert-butyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2S/c1-5-13-24-21(27)19-17-12-11-16(23(2,3)4)14-18(17)28-22(19)25-20(26)15-9-7-6-8-10-15/h6-10,16H,5,11-14H2,1-4H3,(H,24,27)(H,25,26) |
Clé InChI |
YSRQEPWLWMVPFX-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCCNC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-methoxyphenyl)-2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B289357.png)
![Methyl 4-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289360.png)
![Ethyl 4-({[2-(acetylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289361.png)

![Ethyl 4-({[6-methyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289363.png)
![Methyl 4-[({2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289365.png)

![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289370.png)
![Ethyl 4-[({2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289371.png)
![Methyl 2-({[2-(acetylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B289374.png)
![6-tert-butyl-N-(4-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289375.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)